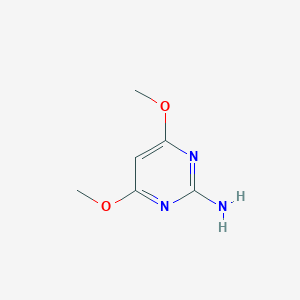

2-Amino-4,6-dimethoxypyrimidine

概要

説明

2-Amino-4,6-dimethoxypyrimidine (ADM) is a derivative of pyrimidine and is an important intermediate of sulfonylurea herbicide . It has been identified as a degradation product of sulfosulphuron in agricultural soil . It was isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum .

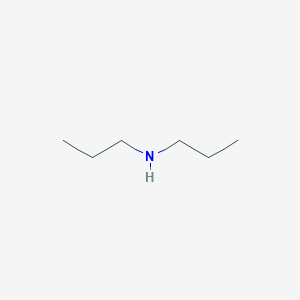

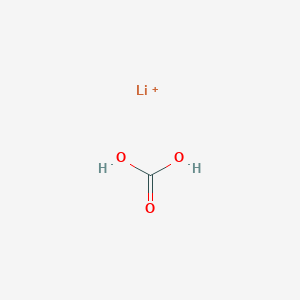

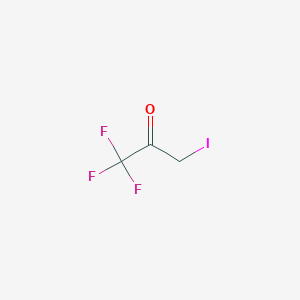

Synthesis Analysis

ADM can be prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents . The best conversion (87.7%) of ADH and selectivity (40.5%) toward ADM were achieved under optimized conditions .Molecular Structure Analysis

The empirical formula of ADM is C6H9N3O2 . Its molecular weight is 155.15 . The InChI string is1S/C6H9N3O2/c1-10-4-3-5 (11-2)9-6 (7)8-4/h3H,1-2H3, (H2,7,8,9) . Chemical Reactions Analysis

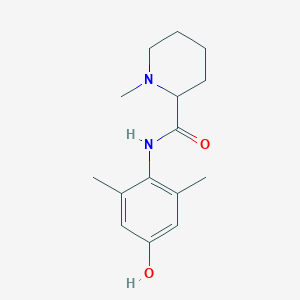

ADM is suitable for use in the preparation of cocrystal 2-amino-4,6-dimethoxypyrimidine-anthranilic acid (1/1) . It has been used in the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .Physical And Chemical Properties Analysis

ADM has a melting point of 94-96 °C . It has optical transparency of 55% in the entire visible region, a lower cut-off wavelength at 228 nm, and a bandgap at 5.2 eV .科学的研究の応用

Pesticide Synthesis

ADM is a crucial intermediate in the synthesis of sulfonylurea herbicides . These herbicides are known for their high activity, broad spectrum, low dosage, low toxicity, and high selectivity . The environmentally friendly nature of these pesticides makes ADM an important compound in agricultural chemistry.

Antimicrobial and Insecticidal Compounds

Beyond herbicides, ADM is used to synthesize thiourea compounds . These compounds exhibit broad-spectrum antimicrobial and insecticidal properties, making them valuable in the development of new pest control agents .

Dye-Sensitized Solar Cells (DSSC)

In the field of renewable energy, ADM has been studied for its effects on polyvinylidene fluoride/potassium iodide/iodine-based solid polymer electrolytes in DSSCs . The incorporation of ADM can significantly influence the ionic conductivity and power conversion efficiency, contributing to the advancement of solar cell technology.

Green Chemistry

ADM synthesis has been optimized using dimethyl carbonate as a methylating agent, replacing conventional toxic reagents. This method reduces the environmental impact and potential harm to human health during the production process .

Organic Synthesis Intermediates

As a versatile organic compound, ADM serves as an intermediate in various organic synthesis processes. Its reactivity with different chemical groups allows for the production of a wide range of chemical products .

Pharmaceutical Research

In pharmaceuticals, the hydrogen bonding characteristics of ADM molecules have been investigated. ADM is suitable for use in the preparation of cocrystals , which can have implications in drug design and development .

Safety and Hazards

将来の方向性

ADM has been widely used for the synthesis of some effective and environmentally friendly pesticides . It can also be used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties . The synthesis route with malononitrile as the raw material has small discharge of three wastes, which will be the main route for industrial synthesis in the future .

作用機序

Target of Action

2-Amino-4,6-dimethoxypyrimidine (ADM) is a derivative of pyrimidine and is an important intermediate of sulfonylurea herbicides . It is also used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties . The primary targets of ADM are therefore the biochemical pathways involved in the action of these herbicides and antimicrobial agents.

Mode of Action

The mode of action of ADM involves its ability to act as a nucleophile. It can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to attack the aldehyde carbon in certain reactions . This is essentially an aldol condensation .

Biochemical Pathways

ADM is identified as a degradation product of sulfosulphuron in agricultural soil . It was isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum . Therefore, the biochemical pathways affected by ADM are likely related to the metabolism of these compounds.

Pharmacokinetics

Its molecular weight is 1551546 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Action Environment

The action of ADM can be influenced by environmental factors. For instance, it has been identified as a degradation product in agricultural soil , suggesting that its presence and action may be influenced by soil conditions. Furthermore, safety data sheets recommend using ADM only outdoors or in a well-ventilated area , indicating that its action, efficacy, and stability may be affected by the surrounding environment.

特性

IUPAC Name |

4,6-dimethoxypyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFRCHIUUKWBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074620 | |

| Record name | 4,6-Dimethoxy-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2-Pyrimidinamine, 4,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2-Amino-4,6-dimethoxypyrimidine | |

CAS RN |

36315-01-2 | |

| Record name | 2-Amino-4,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36315-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dimethoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036315012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrimidinamine, 4,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dimethoxy-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxypyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DIMETHOXYPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9760951K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

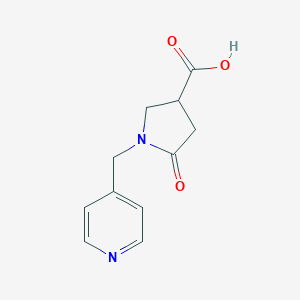

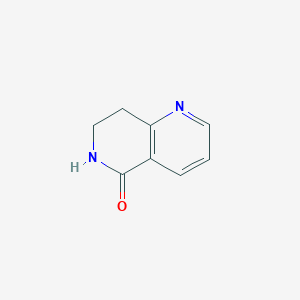

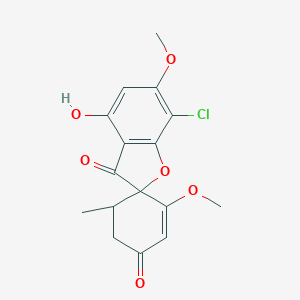

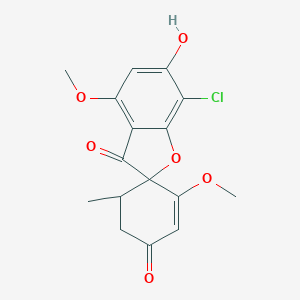

Feasible Synthetic Routes

Q & A

A: The molecular formula of 2-amino-4,6-dimethoxypyrimidine is C6H9N3O2, and its molecular weight is 155.15 g/mol. [, , ]

A: Key spectroscopic data can be obtained through techniques like IR, 1H NMR, and APT. [, , ] For instance, IR spectroscopy reveals characteristic peaks associated with N-H, C=N, and C-O stretches, confirming the presence of amino, pyrimidine, and methoxy groups within the molecule. [, ]

A: The solubility of 2-amino-4,6-dimethoxypyrimidine varies depending on the solvent. It exhibits different solubilities in polar solvents like ethanol, methanol, and acetonitrile. []

A: 2-amino-4,6-dimethoxypyrimidine frequently engages in hydrogen bonding, particularly N-H···O and N-H···N interactions. It also participates in π-π stacking interactions, influencing the crystal packing and supramolecular architecture. [, , , , , , , ]

A: 2-amino-4,6-dimethoxypyrimidine is often identified as a major degradation product of certain sulfonylurea herbicides like imazosulfuron, nicosulfuron, and rimsulfuron in soil. [, , , , ]

A: Microorganisms in soil can contribute to the degradation of 2-amino-4,6-dimethoxypyrimidine. [, , ] The degradation process often involves the cleavage of the sulfonylurea bond, leading to the formation of 2-amino-4,6-dimethoxypyrimidine. [, , , ] Further microbial action can then lead to its breakdown into smaller molecules. [, ]

A: 2-amino-4,6-dimethoxypyrimidine serves as a crucial building block in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. [, , , , , , ] Its derivatives are employed in synthesizing sulfonylurea herbicides like bensulfuron-methyl, nicosulfuron, and orthosulfamuron. [, , ]

A: Yes, several methods exist for synthesizing 2-amino-4,6-dimethoxypyrimidine. Traditional methods use guanidine nitrate and diethyl malonate as starting materials. [, ] Greener approaches utilize dimethyl carbonate as a methylating agent. [, , ]

A: Yes, 2-amino-4,6-dimethoxypyrimidine can function as a ligand, coordinating to metal ions such as Co(II), Cu(II), Sn(II), and Zn(II). [, , , ] It demonstrates versatile coordination modes, often bridging metal centers in coordination polymers. [, ]

A: The coordination mode of 2-amino-4,6-dimethoxypyrimidine influences the dimensionality and overall architecture of the resulting metal-organic frameworks. [, ] For instance, it can lead to the formation of 1D chains or 3D supramolecular networks through hydrogen bonding and π-π interactions. [, , ]

A: Yes, Density Functional Theory (DFT) has been used to investigate the structural features, electronic properties, and reactivity of 2-amino-4,6-dimethoxypyrimidine. [, , ] These calculations provide insights into its molecular properties, including its ability to engage in hydrogen bonding and charge transfer interactions. [, ]

A: While specific QSAR models for 2-amino-4,6-dimethoxypyrimidine derivatives may not be extensively reported in the provided research, its structural analogs, particularly those incorporated into sulfonylurea herbicides, have been subjected to QSAR studies to understand their herbicidal activity and develop more potent and selective compounds. []

A: Yes, studies have investigated the thermal stability of 2-amino-4,6-dimethoxypyrimidine using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). [, ] These analyses provide insights into its melting point, decomposition temperature, and thermodynamic properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)

![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)